N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a dimethylfuran carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-alkynylthiophenols using a rhodium catalyst, followed by functionalization at the 3-position.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiophene intermediate with a dimethylaminoethyl halide under basic conditions.
Coupling with Dimethylfuran Carboxylic Acid: The final step is the coupling of the intermediate with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions of benzothiophene derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Benzofuran Derivatives: These compounds have a similar furan ring structure and are studied for their medicinal properties.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide is unique due to the combination of the benzothiophene and dimethylfuran moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-9-15(13(2)23-12)19(22)20-10-17(21(3)4)16-11-24-18-8-6-5-7-14(16)18/h5-9,11,17H,10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDORVYADDDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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